molecular formula C20H26N2O8 B132575 Ladostigil Tartrate CAS No. 209394-46-7

Ladostigil Tartrate

Cat. No.: B132575
CAS No.: 209394-46-7
M. Wt: 422.4 g/mol
InChI Key: DZMNQRCPJKPTNC-KBYGAXRISA-N
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Description

Ladostigil Tartrate, also known as this compound, is a useful research compound. Its molecular formula is C20H26N2O8 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ladostigil Tartrate primarily targets acetylcholinesterase , butyrylcholinesterase , and monoamine oxidase B . These enzymes play crucial roles in neurotransmission, with acetylcholinesterase and butyrylcholinesterase involved in the breakdown of acetylcholine, a key neurotransmitter for memory and learning. Monoamine oxidase B, on the other hand, is involved in the degradation of dopamine, a neurotransmitter essential for motor control and mood regulation .

Mode of Action

this compound acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, and an irreversible inhibitor of monoamine oxidase B . By inhibiting these enzymes, this compound prevents the breakdown of acetylcholine and dopamine, thereby increasing their levels in the brain. This results in enhanced neurotransmission, which can improve cognitive function and mood .

Biochemical Pathways

this compound affects several biochemical pathways. It influences the amyloid precursor protein processing pathway , the protein kinase C pathway , and the mitogen-activated protein kinase pathway . It also regulates the Bcl-2 family members and inhibits cell death markers . Moreover, it enhances the expression of neurotrophic factors like GDNF and BDNF, potentially reversing some of the damage seen in neurodegenerative diseases via the induction of neurogenesis .

Result of Action

this compound has several molecular and cellular effects. It has been shown to reduce oxidative stress and endoplasmic reticulum (ER) stress in human neuroblast-like SH-SY5Y cells . It also decreases the expression of Egr1, a gene implicated in psychophysiological stress and Alzheimer’s disease, and increases the expression of TNFaIP3, which suppresses cytokine release . These actions suggest that this compound may alleviate cell damage induced by oxidation and ER stress, potentially reducing neurotoxicity .

Action Environment

Environmental factors, particularly oxidative stress conditions, can influence the action of this compound. For instance, in conditions of chronic stress that are observed in the aging brain, this compound may block oxidative stress processes and consequently reduce neurotoxicity . Furthermore, it has been shown to prevent microglial activation and learning deficits in aging rats, suggesting its potential efficacy in neurodegenerative disorders .

Biochemical Analysis

Biochemical Properties

Ladostigil tartrate functions as a butyryl cholinesterase inhibitor and possesses anti-inflammatory properties. It effectively reduces the levels of tumor necrosis factor alpha in lipopolysaccharide-activated macrophages . Additionally, this compound provides protection to cardiomyocytes and exhibits neuroprotective functionality, making it a potential treatment for mild cognitive impairment and spatial memory deficits . The compound interacts with enzymes such as butyryl cholinesterase and proteins involved in inflammatory pathways, thereby modulating their activity and reducing oxidative and nitrative stress .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce inflammation by decreasing the levels of tumor necrosis factor alpha in activated macrophages . In neuronal cells, this compound provides neuroprotection by reducing oxidative stress and promoting cell survival. It also affects cardiomyocytes by offering protection against stress-induced damage . These cellular effects contribute to the compound’s potential therapeutic benefits in treating neurodegenerative diseases and cardiovascular conditions.

Molecular Mechanism

The mechanism of action of this compound involves multiple pathways. At the molecular level, it inhibits butyryl cholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission . Additionally, this compound reduces inflammation by inhibiting the production of tumor necrosis factor alpha in activated macrophages . The compound also exerts neuroprotective effects by reducing oxidative and nitrative stress, which helps in maintaining neuronal health and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccated conditions and can be stored at temperatures between 2-8°C . Long-term studies have shown that this compound maintains its neuroprotective and anti-inflammatory properties over extended periods. Its stability and efficacy may be influenced by factors such as storage conditions and exposure to light and moisture .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide neuroprotection and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to cholinergic neurotransmission and inflammatory responses. The compound interacts with enzymes such as butyryl cholinesterase and proteins involved in the production of tumor necrosis factor alpha . These interactions modulate metabolic flux and influence the levels of metabolites involved in oxidative and nitrative stress . By targeting these pathways, this compound helps in maintaining cellular homeostasis and reducing the risk of neurodegenerative and inflammatory diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as tissue permeability, blood-brain barrier penetration, and binding affinity to cellular components . These factors determine the compound’s localization and accumulation in specific tissues, thereby influencing its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it exerts its neuroprotective effects by reducing oxidative stress . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

CAS No.

209394-46-7

Molecular Formula

C20H26N2O8

Molecular Weight

422.4 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C16H20N2O2.C4H6O6/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m11/s1

InChI Key

DZMNQRCPJKPTNC-KBYGAXRISA-N

Isomeric SMILES

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

N-Ethyl-N-methylcarbamic Acid (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-_x000B_5-yl Ester (2R,3R)-2,3-Dihydroxybutanedioate;  TV 3326; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the discovery of Ladostigil Tartrate crystals?

A1: The identification of specific this compound crystal forms, as detailed in the research paper "Crystals of this compound, methods of production and pharmaceutical compositions thereof" [], represents a significant step in pharmaceutical development. Discovering and characterizing specific crystal forms of a drug is crucial because different polymorphs (different crystal structures of the same molecule) can exhibit varying physical and chemical properties. These properties include solubility, dissolution rate, stability, and even bioavailability, all of which directly impact the drug's efficacy and safety.

Q2: How could this discovery impact the future development of this compound formulations?

A2: The research presented in the paper [] focuses on defining the characteristics of this compound crystals and outlining methods for their production. This is particularly valuable for creating stable and effective pharmaceutical formulations. By understanding the specific properties of these crystals, researchers can develop formulations that optimize drug delivery, improve shelf-life, and potentially enhance the therapeutic benefits of this compound.

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